molecular formula C7H18ClNO B1149064 (2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride CAS No. 112150-28-4

(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride

Cat. No.: B1149064
CAS No.: 112150-28-4
M. Wt: 167.67692
InChI Key:
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Description

(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry and potential applications in medicinal chemistry and organic synthesis. The compound is characterized by its specific molecular structure, which includes a methyl group, a methylaMino group, and a pentan-1-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-3-methylpentan-1-ol.

    Reaction with Methylating Agents: The amino group is methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Continuous Monitoring: Continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure consistency.

    Purification Techniques: Employing purification techniques like crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, and other nucleophilic species.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Substituted amines, ethers.

Scientific Research Applications

(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-Amino-3-methylpentan-1-ol: A closely related compound with similar structural features but lacking the methylaMino group.

    (S)-(+)-Isoleucinol: Another chiral compound with a similar backbone but different functional groups.

Uniqueness

(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-6(2)7(5-9)8-3/h6-9H,4-5H2,1-3H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMABCSLFCWFJQF-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260086
Record name (2S,3S)-3-Methyl-2-(methylamino)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112150-28-4
Record name (2S,3S)-3-Methyl-2-(methylamino)-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112150-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-Methyl-2-(methylamino)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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